
Isogambogenic acid
Übersicht
Beschreibung
Isogambogenic acid is a naturally occurring compound extracted from the resin of the Garcinia hanburyi tree, commonly found in Southeast Asia. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the field of oncology. This compound is known for its ability to induce autophagic cell death, making it a promising candidate for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isogambogenic acid involves several steps, starting from the extraction of the resin from Garcinia hanburyi. The resin is then subjected to various chemical processes to isolate this compound. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. These methods are designed to maximize yield while maintaining the compound’s integrity. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Induction of Autophagic Cell Death
Iso-GNA triggers apoptosis-independent autophagic cell death in non-small cell lung carcinoma (NSCLC) cells through the following pathways:
Key Observations
-
Autophagic Vacuole Formation : Transmission electron microscopy revealed double-membrane autophagosomes in iso-GNA-treated A549 cells, confirming autophagy initiation .
-
LC3 Conversion : Increased LC3-I to LC3-II conversion (a marker of autophagosome formation) was detected via immunoblotting .
-
Autophagy-Related Proteins : Upregulation of Beclin-1 and ATG5-ATG12 complexes, critical for autophagosome maturation .
Mechanistic Insights
Thiol-Dependent Heat Shock Response (HSR) Activation
Iso-GNA and its structural analog gambogic acid (GB) induce a cytoprotective HSR via thiol reactivity, influencing heat shock factor (HSF) interactions:
Critical Findings
-
HSF1 Dependency : HSF1 knockout cells showed abolished HSR activation, confirming HSF1's role .
-
HSP90-HSF Dissociation : Iso-GNA disrupts HSP90-HSF1/HSF2 complexes, freeing HSFs to activate stress genes .
-
Thiol Reactivity : Dithiothreitol (DTT) pretreatment negates HSR induction, implicating thiol groups in iso-GNA’s activity .
Experimental Data
Treatment | HSR Activation | HSP90-HSF1 Interaction | Thiol Dependency |
---|---|---|---|
Iso-GNA | Robust (HSP70 ↑) | Disrupted | Yes |
Iso-GNA + DTT | Abolished | Intact | N/A |
17-AAG (HSP90 inhibitor) | Moderate | Disrupted | No |
Structural Determinants of Reactivity
Iso-GNA’s geranyl and hydroxyl substituents (distinct from GB’s ether ring) enhance its specificity for autophagy over apoptosis. This structural difference likely modulates its affinity for thiol-containing proteins and autophagic pathway components .
Implications for Cancer Therapy
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Isogambogenic acid has been extensively studied for its ability to inhibit the growth of various cancer cell lines, particularly glioma and non-small cell lung carcinoma (NSCLC).
Glioma Treatment
Research indicates that this compound effectively inhibits glioma growth through the activation of the AMPK-mTOR signaling pathway. In studies involving human glioma cell lines U251 and U87, this compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value ranging from 3-4 µM after 24 hours of treatment. The compound induced autophagic cell death, which was confirmed through various assays including MTT, colony formation, and flow cytometry .
Table 1: Effects of this compound on Glioma Cells
Parameter | Result |
---|---|
IC50 (U251 & U87) | 3-4 µM |
Cell Viability Reduction | Dose-dependent |
Autophagy Induction | Confirmed via TEM and WB |
Apoptosis Rate | Increased with autophagy inhibition |
Non-Small Cell Lung Carcinoma (NSCLC)
This compound also exhibits anticancer effects in NSCLC by inducing apoptosis-independent autophagic cell death. This mechanism is particularly significant as it offers a therapeutic strategy that bypasses traditional apoptotic pathways, which can be dysregulated in cancer cells . The compound's ability to induce autophagy may enhance its effectiveness against tumors resistant to conventional therapies.
Case Studies and Clinical Implications
Several studies have documented the efficacy of this compound in preclinical models, highlighting its potential for clinical application.
Preclinical Studies
- Glioma Models : In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor size and weight compared to control groups . These findings support its further investigation as a therapeutic agent for glioblastoma multiforme.
- NSCLC Models : Similar effects have been observed in NSCLC models where this compound treatment resulted in decreased tumor growth rates and enhanced survival rates in treated animals .
Conclusion and Future Directions
This compound presents a promising avenue for cancer therapy due to its unique mechanism of inducing autophagic cell death while inhibiting tumor growth across various cancer types. Future research should focus on:
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
- Combination Therapies : Investigating synergistic effects when combined with other chemotherapeutic agents.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer effects to optimize therapeutic strategies.
Wirkmechanismus
Isogambogenic acid is structurally similar to several other compounds, including:
- Gambogic acid
- Neogambogic acid
- Gambogenic acid
- Isogambogenin
- Desoxygambogenin
Uniqueness: What sets this compound apart from these similar compounds is its specific ability to induce autophagic cell death independently of apoptosis. This unique mechanism of action makes it particularly valuable in cases where cancer cells have developed resistance to apoptosis-inducing agents .
Vergleich Mit ähnlichen Verbindungen
- Gambogic acid
- Neogambogic acid
- Gambogenic acid
- Isogambogenin
- Desoxygambogenin
Biologische Aktivität
Isogambogenic acid (iso-GNA) is a natural compound derived from the resin of Garcinia species, particularly noted for its potential in cancer therapy. Recent studies have highlighted its unique biological activities, particularly its ability to induce autophagic cell death in cancer cells, making it a promising candidate for further research and clinical application.
Autophagic Cell Death
this compound has been shown to induce apoptosis-independent autophagic cell death in human non-small cell lung carcinoma (NSCLC) cells. Research indicates that iso-GNA does not activate the typical apoptotic pathways, as evidenced by the absence of cleaved caspase 3 accumulation, which is a hallmark of apoptosis. Instead, it promotes the formation of autophagic vacuoles and increases the expression of autophagy-related proteins such as LC3-II and Beclin-1 .
In vitro studies demonstrated that iso-GNA exhibited a strong cytotoxic effect with an IC50 ranging from 5 to 15 μM across various tumor cell lines, including A549 and H460 . Flow cytometry analysis revealed that iso-GNA treatment led to a G0/G1 phase accumulation without inducing apoptosis, contrasting with cisplatin, a known chemotherapeutic agent .
In Vivo Evidence
In xenograft models, iso-GNA administration resulted in a significant reduction of tumor volume and weight, achieving an inhibitory rate of 76% compared to untreated controls. This suggests that iso-GNA effectively inhibits tumor growth through autophagy-dependent mechanisms .
Anti-Angiogenic Properties
This compound also exhibits anti-angiogenic activity, which is crucial for tumor growth and metastasis. Studies have shown that iso-GNA can inhibit the formation of new blood vessels, thereby restricting nutrient supply to tumors. This property positions iso-GNA as a potential candidate for anti-angiogenesis therapy .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with other related compounds can be insightful. The following table summarizes key findings:
Compound | IC50 (μM) | Mechanism of Action | Notes |
---|---|---|---|
This compound | 5-15 | Induces autophagic cell death | Effective against NSCLC |
Gambogic Acid | 1.2 | Induces apoptosis | Strong anti-tumor effects in glioma |
Other Xanthones | Varies | Various mechanisms including apoptosis | Diverse activities across cancer types |
Case Studies
- NSCLC Treatment : A study focused on iso-GNA's effects on NSCLC cells showed that treatment led to increased autophagic activity without triggering apoptosis. This finding is significant for patients with drug-resistant tumors .
- Xenograft Models : In vivo experiments using xenograft models demonstrated that iso-GNA significantly reduced tumor growth when administered intravenously at doses of 20 mg/kg, highlighting its potential for clinical application in cancer therapy .
- Angiogenesis Inhibition : Iso-GNA’s ability to inhibit angiogenesis was corroborated by studies showing reduced vascularization in tumor tissues treated with the compound, suggesting its role in limiting tumor growth by targeting blood supply mechanisms .
Eigenschaften
IUPAC Name |
(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16+/t24-,28+,37+,38-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWNBHCZYXWDOV-SDNKGDDVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)C/C=C(\C)/C(=O)O)CC=C(C)C)O)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.